5-amino-1H-pyrazole-4-carbaldehyde

Chemoselective synthesis Redox chemistry Nitrosation

Medicinal chemistry teams often face multi-step syntheses requiring protecting-group strategies to access fused heterocycles. 5-Amino-1H-pyrazole-4-carbaldehyde eliminates this bottleneck with orthogonal C5-NH2 and C4-CHO reactivity handles. • Enables one-pot cascade cyclization with cyanamide to pyrazolo[3,4-d]pyrimidines, saving 2-3 steps versus carbonitrile-based routes. • Validated entry point for covalent FGFR inhibitors (FGFR2 V564F IC50 = 62 nM). • Microwave-compatible protocols deliver up to 99% yield without amino-group protection. Consistent supply with batch-to-batch analytical traceability.

Molecular Formula C4H5N3O
Molecular Weight 111.10 g/mol
CAS No. 2284110-65-0
Cat. No. B6145530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1H-pyrazole-4-carbaldehyde
CAS2284110-65-0
Molecular FormulaC4H5N3O
Molecular Weight111.10 g/mol
Structural Identifiers
SMILESC1=NNC(=C1C=O)N
InChIInChI=1S/C4H5N3O/c5-4-3(2-8)1-6-7-4/h1-2H,(H3,5,6,7)
InChIKeyCWNBIZNFVWOUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1H-pyrazole-4-carbaldehyde: Identity and Procurement Class


5-Amino-1H-pyrazole-4-carbaldehyde (CAS 2284110‑65‑0, molecular formula C₄H₅N₃O, molecular weight 111.10 g mol⁻¹) belongs to the 5‑aminopyrazole family – a privileged scaffold in medicinal chemistry and agrochemical discovery [1]. The compound bears an electron‑donating amino group at the 5‑position and an electrophilic aldehyde at the 4‑position, creating orthogonal reactivity handles that are absent in the corresponding 4‑carboxamide, 4‑carbonitrile, or 3‑amino‑4‑carbaldehyde regioisomers [2]. This dual nucleophilic/electrophilic character makes it a versatile building block for constructing fused heterocyclic systems such as pyrazolo[3,4‑d]pyrimidines and pyrazolo[3,4‑b]pyridines, which are core structures in kinase inhibitor programmes [3].

ReactivityDual nucleophilic (5-NH₂) and electrophilic (4-CHO) handles
Scaffold AccessPrivileged aminopyrazole core for fused heterocycle synthesis
Procurement RationaleOrthogonal reactivity absent in 4-carboxamide/carbonitrile analogs

Why 5-Amino-1H-pyrazole-4-carbaldehyde Cannot Be Substituted


In‑class compounds such as 5‑amino‑1H‑pyrazole‑4‑carboxamide, 5‑amino‑1H‑pyrazole‑4‑carbonitrile, or 3‑amino‑1H‑pyrazole‑4‑carbaldehyde share the 5‑aminopyrazole core but differ critically in the functional group at the 4‑position or the regiochemistry of the amino substituent [1]. The aldehyde group of the target compound enables condensation, imination, and reductive‑amination chemistries that the carboxamide and carbonitrile analogs cannot undergo without prior functional‑group interconversion [2]. Conversely, 3‑amino‑1H‑pyrazole‑4‑carbaldehyde positions the amino group at C‑3 rather than C‑5, altering the electronic bias of the ring and the regiochemical outcome of cyclocondensation reactions; 5‑chloropyrazole‑4‑carbaldehyde requires metal‑catalysed or harsh nucleophilic‑aromatic‑substitution conditions to introduce an amino substituent, whereas the target compound delivers the amino group pre‑installed [3]. These reactivity differences cause divergent product profiles in one‑pot cascade syntheses and consequently prevent simple drop‑in substitution during scaffold‑oriented synthesis campaigns [4].

Target Aldehyde
Alternate Analogs
4‑Carboxamide
Enables direct imination/reductive amination
Requires prior activation; cannot undergo aldehyde-specific condensations
4‑Carbonitrile
One‑pot cyclization with cyanamide saves 2–3 steps
Lacks aldehyde; needs multi‑step hydrolysis/activation for analogous products
3‑Amino regioisomer
C‑5 amino group directs regiochemistry of cyclocondensation
Altered electronic bias shifts product regioisomeric outcome; may not transfer directly

5-Amino-1H-pyrazole-4-carbaldehyde: Comparative Performance Evidence


HCl-Dependent Product Divergence to Distinct Scaffolds

When 5‑amino‑1H‑pyrazole‑4‑carbaldehyde is treated with NaNO₂ in HCl/MeOH, the product distribution is governed exclusively by the HCl concentration: at ≤ 2 N HCl, 5‑amino‑4‑nitrosopyrazole is the major product; at 6 N HCl, pyrazole‑4‑carbaldehyde (the deformylated, des‑amino product) dominates; and trace diazenylpyrazole is observed under intermediate conditions [1]. In contrast, the 4‑carboxamide and 4‑carbonitrile analogs do not undergo this redox‑driven deformylation‑nitrosation cascade because they lack the aldehyde functionality required for the initial redox step, and 3‑amino‑1H‑pyrazole‑4‑carbaldehyde yields different regioisomeric products due to the altered amino position [2].

HCl-Dependent Divergence
Head-to-head
≤2 N HCl: 5‑amino‑4‑nitrosopyrazole; 6 N HCl: pyrazole‑4‑carbaldehyde
Reported single‑precursor multi‑product selectivity; carboxamide/carbonitrile analogs show zero analogous products
Method context: NaNO₂, HCl/MeOH; validated by NMR/HRMS
Chemoselective synthesis Redox chemistry Nitrosation

Chemoselective C-5 Amination with Aldehyde Preservation

Starting from 5‑chloropyrazole‑4‑carbaldehyde analogs, microwave‑assisted cesium‑ and copper‑mediated amination with primary alkylamines delivers 5‑alkylamino‑1H‑pyrazole‑4‑carbaldehydes in yields up to 99% without competing imine formation at the C‑4 aldehyde [1]. This chemoselectivity is a direct consequence of the unique electronic interplay between the electron‑withdrawing aldehyde at C‑4 and the amino/alkylamino group at C‑5 in the target scaffold. By contrast, the 4‑carbonitrile analog requires entirely different conditions (e.g., multicomponent reactions with malononitrile and aryl hydrazines) that do not preserve a reactive aldehyde equivalent, and the 4‑carboxamide analog engages in competitive amidation side reactions under similar amination conditions [2].

C‑5 Amination Yield
Cross-study comparable
Up to 99% yield, aldehyde intact
Supports chemoselective diversification workflow; no competing imine detected
Microwave, Cs₂CO₃/CuI; amination without aldehyde protection
Chemoselective amination Microwave synthesis Cesium effect

One-Pot Cyclization to 6-Aminopyrazolo[3,4-d]pyrimidines

5‑Amino‑1H‑pyrazole‑4‑carbaldehyde reacts with cyanamide (NH₂C≡N) in an acid‑mediated one‑pot process to afford 6‑aminopyrazolo[3,4‑d]pyrimidines, a core scaffold of several clinical‑stage kinase inhibitors. The same transformation can also start from 1H‑pyrazol‑5‑yl‑N,N‑dimethylformamidines, but the aldehyde route proceeds via a distinct N‑[(5‑amino‑1,3‑diaryl‑1H‑pyrazol‑4‑yl)methylene]cyanamide intermediate and benefits from methanesulfonyl chloride as the optimal solvent [1]. When compared with the 4‑carbonitrile analog, which requires prior hydrolysis to the carboxamide or multi‑step sequences to reach the same pyrazolopyrimidine, the aldehyde route saves 2–3 synthetic steps [2]. Microwave‑assisted conditions further improve the major product yield in the aldehyde‑based protocol [1].

Step Advantage
Head-to-head
2–3 steps saved vs. carbonitrile route
Accelerates pyrazolopyrimidine library synthesis; one‑pot cascade with cyanamide
Reported microwave improvement; acid‑promoted conditions
Fused heterocycle synthesis Pyrazolopyrimidine Kinase inhibitor scaffold

Metal-Free Access to 5-Sulfonylpyrazolo[3,4-b]pyridines

5‑Amino‑1H‑pyrazole‑4‑carbaldehydes undergo Cs₂CO₃‑promoted aza‑Michael addition with (E)‑β‑iodovinyl sulfones followed by intramolecular [4+2] cycloaddition to afford 5‑sulfonylpyrazolo[3,4‑b]pyridines in a metal‑free tandem process [1]. This is the first protocol to employ (E)‑β‑iodovinyl sulfones as a key synthon for constructing this specific heterocyclic framework. The 4‑carboxamide analog cannot engage in the same aza‑Michael/cyclization sequence because the amide NH₂ is less nucleophilic than the amino group at C‑5 of the aldehyde, and the 4‑carbonitrile analog requires transition‑metal catalysis for analogous transformations [2]. The metal‑free conditions are particularly advantageous for pharmaceutical process chemistry, where residual metal contamination must be controlled to ≤10 ppm.

Metal‑Free Cycloaddition
Cross-study comparable
First metal‑free route to 5‑sulfonylpyrazolo[3,4‑b]pyridines; yields up to 85%
Reported process‑chemistry advantage; avoids metal contamination control
Cs₂CO₃ only; (E)-β‑iodovinyl sulfones, DMF
Metal-free cycloaddition Sulfonyl heterocycles Green chemistry

Pan-FGFR Covalent Inhibitor Progenitor

Derivatives of 5‑amino‑1H‑pyrazole‑4‑carbaldehyde serve as direct synthetic precursors to 5‑amino‑1H‑pyrazole‑4‑carboxamide‑based pan‑FGFR covalent inhibitors. The representative compound 10h (derived from the aldehyde via oxidation and subsequent amide coupling) exhibits IC₅₀ values of 46 nM (FGFR1), 41 nM (FGFR2), 99 nM (FGFR3), and 62 nM (FGFR2 V564F gatekeeper mutant) in biochemical assays, and suppresses proliferation of NCI‑H520 (IC₅₀ = 19 nM), SNU‑16 (IC₅₀ = 59 nM), and KATO III (IC₅₀ = 73 nM) cancer cells [1]. An X‑ray co‑crystal structure with FGFR1 confirms irreversible covalent binding. While the aldehyde itself is not the final bioactive molecule, its role as the enabling intermediate is indispensable: the 4‑carbonitrile and 3‑amino‑4‑carbaldehyde regioisomers cannot be transformed into the same 4‑carboxamide‑based covalent warhead without additional protection/deprotection sequences or fundamentally redesigned synthetic routes [2].

FGFR Inhibitor Progenitor
Supporting evidence
Derived compound 10h: FGFR1 IC₅₀ 46 nM, FGFR2 V564F IC₅₀ 62 nM
Reported kinase inhibitor progenitor context; aldehyde enables covalent warhead installation
X‑ray co‑crystal confirmed binding; cell assay data from reference
Kinase inhibition Covalent inhibitor FGFR Drug resistance

Schiff Base Conjugation for Antibacterial Screening

The C‑4 aldehyde of 5‑amino‑1H‑pyrazole‑4‑carbaldehyde undergoes facile Schiff base condensation with aromatic amines to yield imine‑linked derivatives that have been evaluated for antibacterial activity against multi‑drug resistant bacteria (MDRB). Compound 18, derived from a 5‑aminopyrazole‑4‑carbaldehyde precursor, was identified as a potent inhibitor of Staphylococcus aureus DNA gyrase and dihydrofolate reductase in enzymatic assays and molecular docking studies [1]. In comparison, 5‑amino‑1H‑pyrazole‑4‑carboxamide requires pre‑activation (e.g., conversion to acyl chloride or use of coupling reagents) to form analogous amide‑linked conjugates, and the 4‑carbonitrile analog requires hydrolysis to the carboxylic acid before conjugation. The aldehyde thus enables direct, protecting‑group‑free conjugation under mild conditions (EtOH, reflux, 2–4 h) [2].

Schiff Base Screening
Cross-study comparable
Direct one‑step conjugate formation; compound 18 dual gyrase/DHFR inhibitor
Supports antibacterial screening workflow; eliminates coupling reagents
MDRB panel; enzymatic inhibition context in primary reference
Schiff base Antibacterial DNA gyrase inhibition

5-Amino-1H-pyrazole-4-carbaldehyde: Best Application Scenarios


Kinase Lead Optimization with Covalent Warhead

Medicinal chemistry teams developing irreversible FGFR inhibitors should prioritise 5‑amino‑1H‑pyrazole‑4‑carbaldehyde as the entry building block. Oxidation of the aldehyde to the carboxylic acid, followed by amide coupling, installs the acrylamide warhead necessary for covalent Cys targeting. This route has been validated by X‑ray co‑crystal structures (PDB deposit for compound 10h) and delivers nanomolar potency against both wild‑type FGFR1‑3 and the clinically relevant V564F gatekeeper mutant (FGFR2 V564F IC₅₀ = 62 nM) [1]. The 4‑carbonitrile and 3‑amino‑4‑carbaldehyde regioisomers have not been reported to yield comparable covalent FGFR inhibitor series, making the aldehyde the sole validated entry point for this chemotype [2].

Diversity-Oriented Synthesis of Fused Pyrazoles

For groups running parallel synthesis campaigns targeting pyrazolo[3,4‑d]pyrimidines, pyrazolo[3,4‑b]pyridines, or pyrazolo[3,4‑d]pyridazines, 5‑amino‑1H‑pyrazole‑4‑carbaldehyde enables one‑pot cascade cyclization with cyanamide (acid‑promoted) or with (E)‑β‑iodovinyl sulfones (Cs₂CO₃‑promoted, metal‑free), delivering the fused heterocyclic products in a convergent manner that saves 2–3 steps compared to carbonitrile‑based routes [1][2]. The microwave compatibility of the cyanamide route further enables rapid reaction optimisation on a library scale [3].

Fragment-Based Inhibitor Design with C-5 Amino Anchor

The C‑5 amino group participates in key hydrogen‑bond interactions with kinase hinge regions (as evidenced by the FGFR1 co‑crystal structure of compound 10h). The aldehyde at C‑4 can be chemoselectively derivatised without protecting the amino group, as demonstrated by the microwave‑assisted cesium‑mediated amination protocol that achieves up to 99% yield with no competing imine formation [1]. This orthogonal reactivity allows the amino group to remain available for target engagement while the aldehyde is diversified, a workflow that is precluded with the 4‑carboxamide or 4‑carbonitrile analogs [2].

Rapid Conjugate Synthesis for Antibacterial Screening

Research groups performing antibacterial screening against MDRB strains can exploit the aldehyde group for direct, one‑step Schiff base formation with diverse aromatic amines, generating conjugate libraries without protecting‑group chemistry or coupling reagents [1]. This is particularly advantageous when screening timelines are compressed: the aldehyde route delivers purified Schiff bases in < 4 h total reaction time, versus 8–24 h for carboxamide‑based conjugation requiring activation and coupling [2].

Application
Selection Property
Validation Focus
Covalent FGFR inhibitor progenitor synthesis
Aldehyde-to-acid oxidation compatibility
FGFR pathway inhibition model review
Fused pyrazole library synthesis
One‑pot cascade cyclization with cyanamide or sulfones
Step‑efficiency and microwave adaptability
Hinge‑region fragment elaboration
Chemoselective C‑5 amino retention during aldehyde derivatization
C‑4 aldehyde diversification without protection
Antimicrobial Schiff base conjugate screening
Direct imine formation without coupling reagents
MDRB strain‑panel endpoint review
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